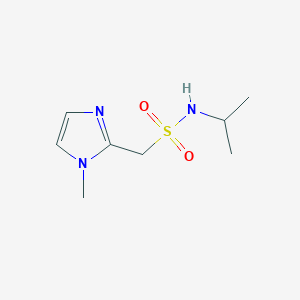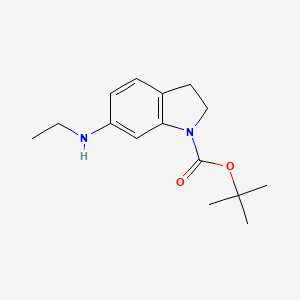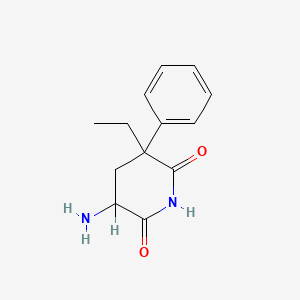
Phenol, 2-ethyl-5-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-ethyl-5-isopropyl- is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2-ethyl-5-isopropyl- can be synthesized through several methods:
Nucleophilic Aromatic Substitution: This involves the substitution of an aromatic ring’s hydrogen atom with a nucleophile.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl and isopropyl groups using a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
The industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to produce cumene hydroperoxide, which is then treated with acid to yield phenol .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-ethyl-5-isopropyl- undergoes various chemical reactions:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for phenols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 gas with a catalyst like palladium on carbon (Pd/C).
Substitution: Nitrating agents (HNO3), sulfonating agents (H2SO4), and halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanols.
Substitution: Nitro, sulfonyl, and halogenated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2-ethyl-5-isopropyl- has diverse applications in scientific research:
Mecanismo De Acción
Phenol, 2-ethyl-5-isopropyl- exerts its effects primarily through its interaction with cellular proteins and enzymes. It acts as a proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected near nerves, affecting nerve fiber size .
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-ethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-6-10(8(2)3)7-11(9)12/h5-8,12H,4H2,1-3H3 |
Clave InChI |
NTPXZONRQTVIEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)



![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)







